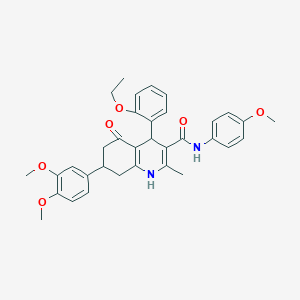
7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinoline derivatives This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups such as methoxy, ethoxy, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethoxybenzaldehyde with 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.
Michael Addition: The chalcone undergoes a Michael addition with methyl acetoacetate in the presence of a catalyst like piperidine to form the intermediate compound.
Cyclization: The intermediate compound is then cyclized using ammonium acetate to form the hexahydroquinoline core structure.
Amidation: The final step involves the amidation of the hexahydroquinoline derivative with 4-methoxyaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Biochemistry: It is used in studies related to enzyme inhibition and receptor binding assays.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
Receptor Binding: It binds to specific receptors on cell surfaces, modulating their activity and leading to anti-inflammatory effects.
Pathway Modulation: The compound can modulate signaling pathways involved in inflammation and pain, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Uniqueness
The uniqueness of 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C34H36N2O6 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C34H36N2O6/c1-6-42-28-10-8-7-9-25(28)32-31(34(38)36-23-12-14-24(39-3)15-13-23)20(2)35-26-17-22(18-27(37)33(26)32)21-11-16-29(40-4)30(19-21)41-5/h7-16,19,22,32,35H,6,17-18H2,1-5H3,(H,36,38) |
InChI Key |
PIMOYAPGLYGNEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B11436542.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea](/img/structure/B11436549.png)
![N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide](/img/structure/B11436557.png)
![N-[(2-Methoxyphenyl)methyl]-4-(1-{[(5-methyl-1H-pyrazol-3-YL)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)butanamide](/img/structure/B11436563.png)
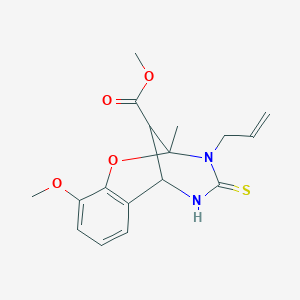
![(6Z)-7-imino-2-methyl-6-{[1-(2-phenoxyethyl)-1H-pyrrol-2-yl]methylidene}-6,7-dihydro-5H-[1,2]oxazolo[2,3-a]pyrimidin-5-one](/img/structure/B11436572.png)
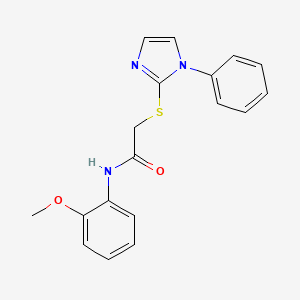
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11436581.png)
![4-Bromo-2-{3-[(2,4-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B11436596.png)
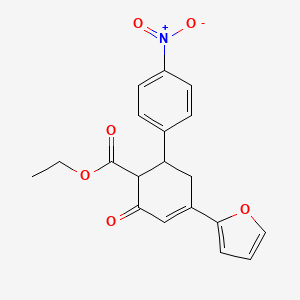
![Ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate](/img/structure/B11436608.png)
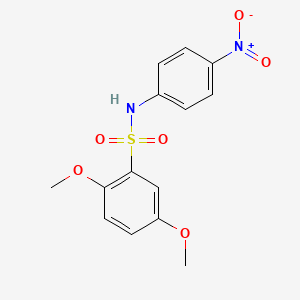
![8-[3-(benzyloxy)phenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436621.png)
![2-methoxy-6-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B11436626.png)
